Quinolin-8-yl trifluoromethanesulfonate Quinolin-8-yl trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 108530-08-1
VCID: VC20786022
InChI: InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H
SMILES: C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CC=C2
Molecular Formula: C10H6F3NO3S
Molecular Weight: 277.22 g/mol

Quinolin-8-yl trifluoromethanesulfonate

CAS No.: 108530-08-1

Cat. No.: VC20786022

Molecular Formula: C10H6F3NO3S

Molecular Weight: 277.22 g/mol

* For research use only. Not for human or veterinary use.

Quinolin-8-yl trifluoromethanesulfonate - 108530-08-1

Specification

CAS No. 108530-08-1
Molecular Formula C10H6F3NO3S
Molecular Weight 277.22 g/mol
IUPAC Name quinolin-8-yl trifluoromethanesulfonate
Standard InChI InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H
Standard InChI Key YUWOECMFUBVGSE-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CC=C2
Canonical SMILES C1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CC=C2

Introduction

Structural Properties and Chemical Identifiers

Quinolin-8-yl trifluoromethanesulfonate is characterized by its distinctive chemical structure featuring a quinoline core with a trifluoromethanesulfonate group attached at the 8-position. The molecular formula is C₁₀H₆F₃NO₃S, combining the aromatic quinoline system with the highly electron-withdrawing triflate functionality .

Chemical Identifiers and Representations

The compound can be represented through various chemical notation systems that precisely define its structure and composition, as detailed in Table 1.

Table 1: Chemical Identifiers for Quinolin-8-yl trifluoromethanesulfonate

Identifier TypeNotation
Molecular FormulaC₁₀H₆F₃NO₃S
SMILESC1=CC2=C(C(=C1)OS(=O)(=O)C(F)(F)F)N=CC=C2
InChIInChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H
InChIKeyYUWOECMFUBVGSE-UHFFFAOYSA-N
CAS Number108530-08-1

Physical and Spectroscopic Properties

The compound typically appears as a pale yellow to light brown solid at room temperature . Its physical characterization is facilitated through various analytical techniques, including mass spectrometry, where it displays distinctive collision cross-section (CCS) values for different ionic species, as presented in Table 2.

Table 2: Predicted Collision Cross Section Values for Quinolin-8-yl trifluoromethanesulfonate

Adductm/zPredicted CCS (Ų)
[M+H]⁺278.00932157.3
[M+Na]⁺299.99126166.6
[M+NH₄]⁺295.03586162.4
[M+K]⁺315.96520160.6
[M-H]⁻275.99476153.3
[M+Na-2H]⁻297.97671161.2
[M]⁺277.00149157.7
[M]⁻277.00259157.7

These collision cross-section values provide important fingerprinting data for the identification and characterization of the compound in complex mixtures and analytical studies .

Synthetic Applications

Role as an Electrophilic Reagent

Quinolin-8-yl trifluoromethanesulfonate functions as a highly effective electrophile in organic synthesis due to the excellent leaving group properties of the triflate moiety. The trifluoromethanesulfonate (–OSO₂CF₃) group is recognized as one of the most potent non-nucleophilic leaving groups in organic chemistry, significantly enhancing the compound's reactivity in substitution reactions .

Applications in Medicinal Chemistry and Drug Development

Quinoline Derivatives in Pharmaceutical Research

The quinoline core structure represents a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds and approved pharmaceuticals. Quinolin-8-yl trifluoromethanesulfonate serves as a valuable intermediate for the synthesis of 8-substituted quinoline derivatives with potential applications in drug discovery .

Synthesis of Bioactive Compounds

The compound has been employed in the preparation of quinoline-based structures with diverse biological activities. In particular, its role in the synthesis of compounds with potential therapeutic applications is evidenced by its use in creating complex molecular architectures. For instance, it has been utilized in the synthesis of 5-(((4-isopropylbenzyl)oxy)methyl)-7-(pyrrolidin-1-ylmethyl)quinolin-8-yl derivatives, which have been investigated for their biological activities .

Research Applications in Organometallic Chemistry

Platinum Complex Formation

Research findings have demonstrated the utility of trifluoromethanesulfonate derivatives in organometallic chemistry. Specifically, methyltriflate (MeOTf), which shares the trifluoromethanesulfonate functionality with our compound of interest, has been employed in the synthesis of chiral five-coordinate platinum(IV) complexes .

The reaction of dinuclear platinum(II) complexes containing quinoline-based ligands with methyltriflate produces mononuclear five-coordinate platinum(IV) complexes. These transformations highlight the important role of the triflate group as a counterion and as a reagent in organometallic synthesis .

Physical and Chemical Reactivity

Reactivity in Nucleophilic Substitution

The compound's enhanced reactivity in nucleophilic substitution reactions stems from the strong electron-withdrawing character of the trifluoromethyl group within the triflate functionality. This electronic configuration creates a highly electrophilic center at the 8-position of the quinoline ring, facilitating attack by various nucleophiles .

ParameterSpecification
PurityTypically 97%
Physical FormSolid
Price (as of April 2025)Approximately 520.00 € per gram
Packaging OptionsAvailable in gram quantities
Storage RecommendationsStore in cool, dry conditions away from moisture

The compound is marketed under both its systematic name (Quinolin-8-yl trifluoromethanesulfonate) and its common name (8-Quinolinyl Triflate) .

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